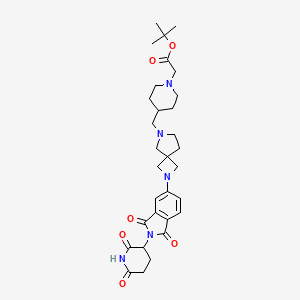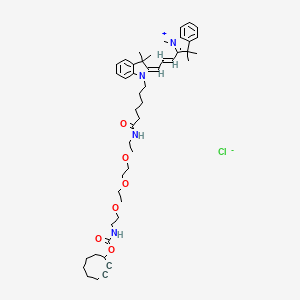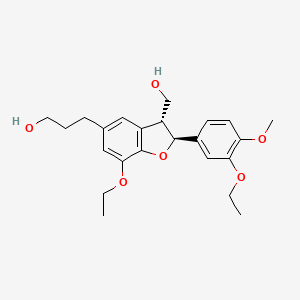![molecular formula C20H16IN3S B12372881 1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide](/img/structure/B12372881.png)
1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide is a synthetic organic compound known for its applications in various scientific fields. It is often referred to as Thiazole Orange when in its p-tosylate form. This compound is a member of the cyanine dye family, which is widely used for staining nucleic acids in biological research .
Preparation Methods
The synthesis of 1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide involves several steps. One common method includes the condensation of 3-methyl-2(3H)-benzothiazolylidene with cyanomethyl quinolinium under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as methanol . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common reagents used in these reactions include methanesulfonic acid, p-toluenesulfonic acid, and various metal halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent dye for detecting nucleic acids in various analytical techniques.
Biology: The compound is employed in flow cytometry and microscopy for staining DNA and RNA.
Medicine: It is used in diagnostic assays to identify and quantify nucleic acids in clinical samples.
Industry: The dye is utilized in the development of biosensors and other analytical devices.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide involves its ability to intercalate with nucleic acids. The compound binds to the grooves of DNA and RNA, causing a significant increase in fluorescence. This property makes it an excellent tool for detecting and quantifying nucleic acids in various biological samples .
Comparison with Similar Compounds
1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide can be compared with other cyanine dyes such as:
Thiazole Orange: Similar in structure but often used in different salt forms.
TOTO-1: A dimeric cyanine dye used for similar applications but with different spectral properties.
YOYO-1: Another dimeric cyanine dye with high affinity for nucleic acids.
These compounds share similar applications but differ in their spectral properties and binding affinities, making each unique for specific research purposes.
Properties
Molecular Formula |
C20H16IN3S |
|---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
(2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(1-methylquinolin-1-ium-4-yl)acetonitrile;iodide |
InChI |
InChI=1S/C20H16N3S.HI/c1-22-12-11-14(15-7-3-4-8-17(15)22)16(13-21)20-23(2)18-9-5-6-10-19(18)24-20;/h3-12H,1-2H3;1H/q+1;/p-1 |
InChI Key |
NLFWRCCSIJQPHC-UHFFFAOYSA-M |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C(/C#N)\C3=CC=[N+](C4=CC=CC=C34)C.[I-] |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=C(C#N)C3=CC=[N+](C4=CC=CC=C34)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine](/img/structure/B12372818.png)

![[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol](/img/structure/B12372829.png)



![3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid](/img/structure/B12372842.png)

![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)
![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)

![(2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-(3-azidopropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12372878.png)
